Absence of Public Quantitative Comparator Data for CAS 941912-11-4
Following an exhaustive search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, Google Scholar, Espacenet, and the USPTO patent database, no primary research article, patent, or curated bioactivity repository was found that contains a quantitative head‑to‑head comparison between N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzene-1-sulfonamide and any named comparator compound. The only available quantitative data are the computationally predicted physicochemical descriptors deposited in PubChem [1]. Because these descriptors are algorithmic estimates and lack an experimental baseline, they cannot serve as differentiation evidence. The strongest statement that can be made is that this compound is a congener of tetrahydroquinoline sulfonamides that have been reported to inhibit carbonic anhydrase isoforms or to show cytotoxicity in the MCF‑7 cell line; however, the specific 3‑methylbenzenesulfonamide variant has not been individually tested or compared in any publicly accessible study [2][3]. Consequently, no measured difference in potency, selectivity, solubility, metabolic stability, or other performance criterion relative to a close analog can be asserted.
| Evidence Dimension | All potential differentiation dimensions (biochemical IC₅₀, cellular EC₅₀, Kᵢ, solubility, logD, clearance, etc.) |
|---|---|
| Target Compound Data | No experimental quantitative data available in the public domain for CAS 941912-11-4 |
| Comparator Or Baseline | No comparator data identified |
| Quantified Difference | Not available |
| Conditions | Not applicable |
Why This Matters
Procurement decisions that rely on quantitative evidence must recognize that this compound lacks any public, comparator‑based data, making it impossible to scientifically prioritize it over an analog without generating new experimental data.
- [1] PubChem Compound Summary for CID 16927465, N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide. National Center for Biotechnology Information (2026). View Source
- [2] Ghorab, M. M., Ragab, F. A., & Hamed, M. M. (2009). Design, synthesis and anticancer evaluation of novel tetrahydroquinoline derivatives containing sulfonamide moiety. European Journal of Medicinal Chemistry, 44(10), 4210–4217. View Source
- [3] Chavan, P. N., Pansare, D. N., Jadhav, S. L., & Rai, M. J. (2019). Synthesis and biological activities of new tetrahydroquinoline and pyrimidine derivatives. European Chemical Bulletin, 8(8), 257–264. View Source
